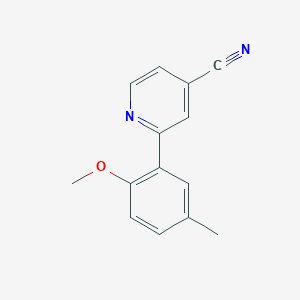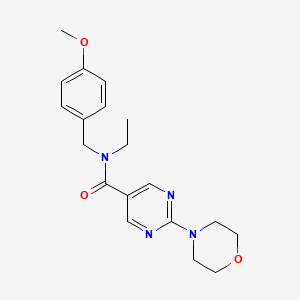
2-(2-methoxy-5-methylphenyl)isonicotinonitrile
Overview
Description
2-(2-methoxy-5-methylphenyl)isonicotinonitrile, also known as MMIN, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. MMIN belongs to the class of isonicotinonitrile derivatives, which are known for their diverse biological activities, including anti-inflammatory, anti-cancer, and anti-tubercular properties.
Mechanism of Action
The exact mechanism of action of 2-(2-methoxy-5-methylphenyl)isonicotinonitrile is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cancer cell growth and inflammation. 2-(2-methoxy-5-methylphenyl)isonicotinonitrile has been shown to induce apoptosis, or programmed cell death, in cancer cells, which can prevent their proliferation. It has also been found to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6, which can reduce inflammation.
Biochemical and Physiological Effects:
2-(2-methoxy-5-methylphenyl)isonicotinonitrile has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and reduction of inflammation. It has also been found to inhibit the migration and invasion of cancer cells, which can prevent the spread of cancer to other parts of the body. Additionally, 2-(2-methoxy-5-methylphenyl)isonicotinonitrile has been shown to have a low toxicity profile, which makes it a promising candidate for further development as a therapeutic agent.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-(2-methoxy-5-methylphenyl)isonicotinonitrile in lab experiments is its high potency and selectivity towards cancer cells. This can reduce the amount of drug required for treatment and minimize the side effects associated with conventional chemotherapy. However, one of the limitations of using 2-(2-methoxy-5-methylphenyl)isonicotinonitrile is its low solubility in water, which can affect its bioavailability and efficacy. This can be overcome by formulating 2-(2-methoxy-5-methylphenyl)isonicotinonitrile into a suitable drug delivery system, such as nanoparticles or liposomes.
Future Directions
There are several future directions for the research and development of 2-(2-methoxy-5-methylphenyl)isonicotinonitrile. One of the areas of interest is the optimization of its synthesis method to improve the yield and purity of the compound. Another area of research is the investigation of its potential as a combination therapy with other anti-cancer drugs. Additionally, the development of a suitable drug delivery system for 2-(2-methoxy-5-methylphenyl)isonicotinonitrile can enhance its bioavailability and efficacy. Further studies are also needed to elucidate the exact mechanism of action of 2-(2-methoxy-5-methylphenyl)isonicotinonitrile and its potential applications in the treatment of other diseases, such as tuberculosis and inflammatory disorders.
Conclusion:
In conclusion, 2-(2-methoxy-5-methylphenyl)isonicotinonitrile is a promising compound with potential therapeutic applications in the treatment of cancer, inflammation, and tuberculosis. Its high potency and low toxicity profile make it an attractive candidate for further development as a therapeutic agent. However, more research is needed to fully understand its mechanism of action and optimize its synthesis and drug delivery methods.
Scientific Research Applications
2-(2-methoxy-5-methylphenyl)isonicotinonitrile has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-cancer activity against various types of cancer cells, including breast, lung, and colon cancer. 2-(2-methoxy-5-methylphenyl)isonicotinonitrile has also been shown to possess anti-inflammatory properties, which can be useful in the treatment of inflammatory diseases, such as arthritis and asthma. Additionally, 2-(2-methoxy-5-methylphenyl)isonicotinonitrile has been investigated for its anti-tubercular activity, which can help in the development of new drugs for the treatment of tuberculosis.
properties
IUPAC Name |
2-(2-methoxy-5-methylphenyl)pyridine-4-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O/c1-10-3-4-14(17-2)12(7-10)13-8-11(9-15)5-6-16-13/h3-8H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCNCGHOSHXOQKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)C2=NC=CC(=C2)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methoxy-5-methylphenyl)pyridine-4-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-cyclopentyl-5-{[4-(3,6-dimethyl-2-pyrazinyl)-1-piperazinyl]carbonyl}-2-piperidinone](/img/structure/B3815485.png)
![(4-fluorobenzyl)(3-{[3-(1H-imidazol-1-ylmethyl)piperidin-1-yl]carbonyl}phenyl)amine](/img/structure/B3815488.png)
![2-[4-[3-(2-hydroxyethoxy)benzyl]-1-(4-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B3815492.png)
![N-[(2,2-dimethyl-1-phenylcyclopropyl)methyl]-N'-(2-methylphenyl)malonamide](/img/structure/B3815494.png)


![1-{3-[5-(2-phenylethyl)-1,3,4-oxadiazol-2-yl]propanoyl}-2-[2-(1H-pyrazol-1-yl)ethyl]piperidine](/img/structure/B3815533.png)
![5-(2-isoxazolidinylcarbonyl)-1-[2-(4-morpholinyl)ethyl]-2-piperidinone](/img/structure/B3815535.png)
![N-[(1-benzyl-1H-imidazol-2-yl)methyl]-5-methyl-1-pyridin-2-yl-1H-pyrazole-4-carboxamide](/img/structure/B3815536.png)
![(dicyclopropylmethyl){[2-(isopropylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methyl}methylamine](/img/structure/B3815539.png)
![4-methyl-6-({2-[3-(trifluoromethyl)benzyl]-4-morpholinyl}carbonyl)-2-pyrimidinamine](/img/structure/B3815540.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-[1-(tetrahydro-2H-pyran-4-ylcarbonyl)-3-piperidinyl]piperazine](/img/structure/B3815543.png)
![4-[(1-{[1-(1H-pyrrol-2-ylcarbonyl)-4-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)methyl]morpholine trifluoroacetate](/img/structure/B3815550.png)
![1-[3-({3-[(3,4-difluorophenyl)amino]-1-piperidinyl}methyl)phenyl]ethanone](/img/structure/B3815565.png)